molecular formula C15H13ClFNO3 B10891767 3-[(3-Chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(3-Chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10891767
M. Wt: 309.72 g/mol
InChI Key: XUKVLLMZTCYHIQ-UHFFFAOYSA-N
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Description

3-[(3-CHLORO-4-FLUOROANILINO)CARBONYL]BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-CHLORO-4-FLUOROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves a multi-step process. One common method includes the Diels-Alder reaction, where cyclopentene reacts with a dienophile such as dimethyl fumarate in the presence of a catalyst like Et₂AlCl. This reaction forms a bicyclic intermediate, which is then subjected to saponification to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-CHLORO-4-FLUOROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), halogenating agents (e.g., N-bromosuccinimide)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted anilines

Scientific Research Applications

3-[(3-CHLORO-4-FLUOROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-CHLORO-4-FLUOROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through various pathways, including competitive or non-competitive inhibition, depending on the specific enzyme and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Shares the bicyclic structure but lacks the anilino and carbonyl groups.

    3-[(3-chloro-4-fluoroanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with slight variations in the bicyclic framework.

Uniqueness

3-[(3-CHLORO-4-FLUOROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to its combination of a bicyclic core with an anilino and carbonyl functional group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H13ClFNO3

Molecular Weight

309.72 g/mol

IUPAC Name

3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C15H13ClFNO3/c16-10-6-9(3-4-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21)

InChI Key

XUKVLLMZTCYHIQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)O

Origin of Product

United States

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